Prasugrel hydrochloride - 389574-19-0

Prasugrel hydrochloride

Catalog Number: EVT-279661
CAS Number: 389574-19-0
Molecular Formula: C20H21ClFNO3S
Molecular Weight: 409.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prasugrel hydrochloride is a thienopyridine derivative, structurally and pharmacologically related to clopidogrel and ticlopidine. [] It is an orally bioavailable prodrug, meaning it is inactive in its administered form and requires metabolic conversion to exert its pharmacological effects. [, , ] Prasugrel hydrochloride is primarily investigated for its role in inhibiting platelet activation and aggregation, a crucial process in thrombosis and related cardiovascular events. [, , , ]

Synthesis Analysis
  • Condensation and Acylation: A common approach involves the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine -2(4H)-one hydrochloride in the presence of a base and acetonitrile. This yields 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, which is then acetylated using acetic anhydride in the presence of a base and dimethylformamide to produce prasugrel base. Finally, reacting the base with hydrochloric acid in acetone yields prasugrel hydrochloride. []
  • Process Optimization: Studies have focused on optimizing individual reaction steps and overall synthesis routes. One study reported an improved process using cyclopropyl cyanide and the Grignard reagent of 2-fluorobenzyl bromide, followed by bromination, condensation, acetylation, and salification, achieving an 18% yield. [] Another study reported a synthesis with an overall yield of 60% and 99.5% HPLC purity using a three-step process involving substitution, acylation, and salification. []
  • Novel Synthesis: A novel synthesis route utilizes 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and benzaldehyde as starting materials, achieving a total yield of 80-90%. This method involves benzyl protection, bromination, catalytic synthesis of 2-acetoxy-5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, hydrodebenzylation, and coupling with alpha-bromo-o-fluorobenzyl cyclopropyl ketone. []
  • Mitsunobu Reaction: A method employing the Mitsunobu reaction has been reported for the synthesis of prasugrel hydrochloride. This involves reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridyl-2-hydroxy-2-acetate hydrochloride with 2-hydroxy-1-cyclopropyl-2-(2-fluorophenyl)ethyl-one in an organic solvent using trialkyl phosphine and an azo reagent. This approach boasts mild reaction conditions, simplified operation, and a high product yield. []
Molecular Structure Analysis
  • Hydrolysis: As a prodrug, prasugrel hydrochloride undergoes rapid hydrolysis in vivo, primarily in the small intestine. [] This hydrolysis is a crucial step in its conversion to the active metabolite.
  • Oxidation: Following hydrolysis, the resulting thiolactone intermediate is further metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent CYP2B6, to its active metabolite. [, ] This oxidative step is essential for generating the pharmacologically active form of prasugrel.
  • Salt Formation: Prasugrel hydrochloride is the hydrochloride salt of the free base prasugrel. This salt form enhances the drug's solubility and stability, making it more suitable for pharmaceutical formulation and administration. [, ]
Mechanism of Action

Prasugrel hydrochloride exerts its antiplatelet effect through its active metabolite, which irreversibly binds to the P2Y12 receptor on the surface of platelets. [, , , ] This receptor is a key player in ADP-induced platelet activation and aggregation. By blocking this receptor, prasugrel's active metabolite prevents ADP from binding and triggering the cascade of events leading to platelet aggregation. [, ] This ultimately reduces the formation of platelet-rich thrombi, which are blood clots composed primarily of platelets.

Physical and Chemical Properties Analysis
  • Appearance: Prasugrel hydrochloride is a white to light brown crystalline solid. [, , ]
  • Solubility: It exhibits pH-dependent solubility, being slightly soluble in acidic environments (pH 1-4) and practically insoluble in water at neutral pH. [, , ] This limited aqueous solubility has driven research into improving its dissolution rate through various formulation strategies, such as solid dispersions and nanosuspensions. [, ]
  • Hygroscopicity: Prasugrel hydrochloride is slightly hygroscopic, meaning it tends to absorb moisture from the surrounding atmosphere. [] This property necessitates careful storage conditions to maintain its stability and prevent degradation.
  • Stability: The stability of prasugrel hydrochloride is a crucial factor in its formulation and storage. Studies have shown that it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and heat. [, ] To mitigate these degradation pathways, specialized formulations and packaging are often employed.
Applications
  • In vitro studies: Researchers utilize in vitro assays to investigate the inhibitory effects of prasugrel hydrochloride and its active metabolite on platelet aggregation induced by various agonists like ADP. [, ] These studies provide insights into the drug's potency, selectivity, and mechanism of action at a cellular level.
  • Animal models: Studies involving animal models, such as rats, are crucial for evaluating the in vivo efficacy and safety profile of prasugrel hydrochloride. Researchers use these models to investigate its impact on thrombus formation in various vascular beds, bleeding time, and overall cardiovascular health. [, ]
  • Pharmacokinetic and pharmacodynamic studies: These investigations focus on understanding the absorption, distribution, metabolism, and excretion (ADME) of prasugrel hydrochloride and its active metabolite in various animal models and human subjects. [, ] These studies are essential for determining optimal dosing regimens and predicting potential drug-drug interactions.
  • Polymorphism studies: Researchers are actively exploring the polymorphic behavior of prasugrel hydrochloride. By identifying and characterizing different crystalline forms, they aim to understand their impact on the drug's solubility, dissolution rate, stability, and ultimately, its bioavailability and therapeutic efficacy. [, , , ]
  • Drug delivery system development: Due to the inherent limitations of prasugrel hydrochloride, such as its poor aqueous solubility and first-pass metabolism, research efforts focus on developing advanced drug delivery systems to overcome these challenges. These include nanosuspensions, [] solid dispersions, [] and press-coated pulsatile tablets, [] aiming to enhance its solubility, dissolution rate, and ultimately, its bioavailability and therapeutic efficacy.

Prasugrel free base

Compound Description: Prasugrel free base (CAS 150322-43-3) is the non-salt form of Prasugrel, existing without the hydrochloride component. This form is also an inhibitor of platelet activation and aggregation, indicated for reducing thrombotic cardiovascular events in patients with acute coronary syndrome [].

2-Oxo-2,4,5,6,7,7a-hexahydro-thieno[3,2-c]pyridine hydrochloride

Compound Description: This compound serves as a crucial intermediate in the synthesis of Prasugrel hydrochloride [].

Relevance: This compound provides the core thienopyridine structure of Prasugrel hydrochloride. It reacts with α-cyclopropylcarbonyl-2-fluorobenzyl bromide, ultimately leading to the formation of Prasugrel hydrochloride through subsequent acetylation and salification steps [].

α-Cyclopropylcarbonyl-2-fluorobenzyl bromide

Compound Description: This compound acts as another crucial building block in the synthesis of Prasugrel hydrochloride [].

Relevance: This compound provides the side chain that is attached to the thienopyridine core to form Prasugrel hydrochloride. It reacts with 2-oxo-2,4,5,6,7,7a-hexahydro-thieno[3,2-c]pyridine hydrochloride in the synthetic pathway of Prasugrel hydrochloride [].

CATP (5-[(1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate-4',5'-bis(acetate))

Compound Description: CATP is an impurity found in Prasugrel hydrochloride synthesis [].

OHTR (5-[(1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol)

Compound Description: OHTR is another identified impurity encountered during Prasugrel hydrochloride synthesis [].

Relevance: Similar to CATP, the presence of OHTR can negatively affect the purity of Prasugrel hydrochloride. Research emphasizes the development of production methods capable of minimizing OHTR content, ensuring the production of high-purity Prasugrel hydrochloride [, , ].

OXTP

Compound Description: OXTP is an impurity identified in Prasugrel hydrochloride production [, ].

Relevance: Similar to CATP and OHTR, OXTP can compromise the purity of the final Prasugrel hydrochloride product. Research efforts focus on refining the production process to reduce or eliminate OXTP contamination, ensuring the high purity of the final Prasugrel hydrochloride product [, ].

Aspirin

Compound Description: Aspirin, also known as acetylsalicylic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is commonly prescribed alongside Prasugrel hydrochloride, particularly in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI) [, ].

Clopidogrel bisulfate

Compound Description: Clopidogrel bisulfate is another thienopyridine antiplatelet prodrug. Like Prasugrel hydrochloride, it requires metabolic activation to exert its antiplatelet effects by irreversibly blocking the P2Y12 receptor on platelets [, ].

Ticlopidine hydrochloride

Compound Description: Ticlopidine hydrochloride, similar to Prasugrel hydrochloride and Clopidogrel bisulfate, belongs to the thienopyridine class of antiplatelet agents. It also acts as a P2Y12 receptor antagonist, inhibiting platelet activation and aggregation [, , ].

Relevance: While sharing a similar mechanism of action with Prasugrel hydrochloride, Ticlopidine hydrochloride is associated with a higher incidence of serious adverse effects, particularly hematological toxicity. This safety concern has led to a decline in its use, making Prasugrel hydrochloride and Clopidogrel bisulfate preferred choices for antiplatelet therapy [, , ].

Ticagrelor hydrochloride

Compound Description: Ticagrelor hydrochloride represents a newer generation of P2Y12 receptor inhibitors, distinct from the thienopyridine class. Unlike the irreversible inhibition by Prasugrel hydrochloride, Ticagrelor hydrochloride demonstrates reversible binding to the P2Y12 receptor, allowing for a more adjustable pharmacodynamic profile [].

Properties

CAS Number

389574-19-0

Product Name

Prasugrel hydrochloride

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride

Molecular Formula

C20H21ClFNO3S

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H

InChI Key

JALHGCPDPSNJNY-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl

Solubility

Soluble in DMSO

Synonyms

640315, LY
747, CS
CS 747
CS-747
CS747
Effient
efient
HCl, Prasugrel
Hydrochloride, Prasugrel
LY 640315
LY-640315
LY640315
prasugrel
Prasugrel HCl
Prasugrel Hydrochloride

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.